

Application Notes and Protocols for ER Flipper-TR in Live-Cell Imaging

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Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

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For Researchers, Scientists, and Drug Development Professionals

ER Flipper-TR is a fluorescent probe specifically designed for real-time monitoring of membrane tension within the endoplasmic reticulum (ER) of living cells.^{[1][2][3][4]} This innovative tool provides a quantitative method to investigate the mechanobiology of the ER, a critical organelle involved in protein and lipid synthesis, calcium homeostasis, and cellular stress responses.^{[5][6][7]} Changes in ER membrane tension are increasingly recognized as important factors in various cellular processes and disease states, including ER stress, lipid metabolism, and responses to mechanical stimuli.^{[8][9][10]}

Mechanism of Action

ER Flipper-TR is a mechanosensitive fluorophore that reports changes in membrane lipid organization through alterations in its fluorescence lifetime.^{[1][3]} The probe consists of two twisted dithienothiophenes. When the ER membrane is under low tension, the probe is in a more twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, increased membrane tension forces the probe into a more planar conformation, leading to a longer fluorescence lifetime.^{[1][11][12]} This change in fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of ER membrane tension.^{[1][13]} It is crucial to note that fluorescence intensity is not a reliable indicator of membrane tension.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of ER Flipper-TR for easy reference.

Parameter	Value	Cell Type / Condition	Reference
Excitation Wavelength	488 nm (recommended)	Live-cell imaging	[1] [3]
Emission Collection	575 - 625 nm	Live-cell imaging	[1] [3]
Fluorescence Lifetime Range	2.8 - 7.0 ns	Varies with membrane tension	[1] [2]
Average Lifetime in HeLa Cells	~3.5 ns	Basal conditions	[8] [14]
Stock Solution Concentration	1 mM in anhydrous DMSO	---	[1]
Working Concentration	1 μ M (starting concentration)	HeLa and other common cell lines	[1]
Maximum Non-toxic Concentration	Up to 5 μ M	HeLa cells	[1]

Experimental Protocols

Preparation of ER Flipper-TR Staining Solution

Materials:

- ER Flipper-TR vial
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium (serum-free or serum-containing)

Protocol:

- Allow the ER Flipper-TR vial to warm to room temperature before opening.
- Prepare a 1 mM stock solution by dissolving the contents of the vial in anhydrous DMSO.[\[1\]](#) The volume of DMSO will depend on the amount of probe in the vial (e.g., 35 μ L for 35 nmol).
- Store the 1 mM stock solution at -20°C. The solution is stable for up to 3 months when stored properly.[\[1\]](#)
- Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1 μ M in cell culture medium.[\[1\]](#) Note that the presence of serum may reduce labeling efficiency, and the concentration may need to be increased to 2-3 μ M if the signal is low.[\[1\]](#)

Staining of Live Cells

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- Prepared ER Flipper-TR staining solution
- Fresh cell culture medium

Protocol:

- Grow cells to the desired confluence on a suitable imaging substrate.
- Remove the existing cell culture medium.
- Add the freshly prepared 1 μ M ER Flipper-TR staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, the staining solution can optionally be removed and replaced with fresh culture medium, especially for long-term imaging (>24h).[\[15\]](#) However, since the probe is only fluorescent in membranes, removal is not strictly necessary.[\[1\]](#)

FLIM Data Acquisition

Materials:

- FLIM microscope system equipped with:
 - Pulsed laser (e.g., 488 nm)[15]
 - Photon counting detector
 - Appropriate emission filters (e.g., 575-625 nm bandpass)[1][15]

Protocol:

- Place the stained cells on the microscope stage.
- Set the excitation wavelength to 488 nm.
- Set the emission collection window to 575-625 nm.[1]
- Acquire FLIM data, ensuring sufficient photon counts in the region of interest (ER) for accurate lifetime fitting. Minimize light exposure to reduce phototoxicity.[1]

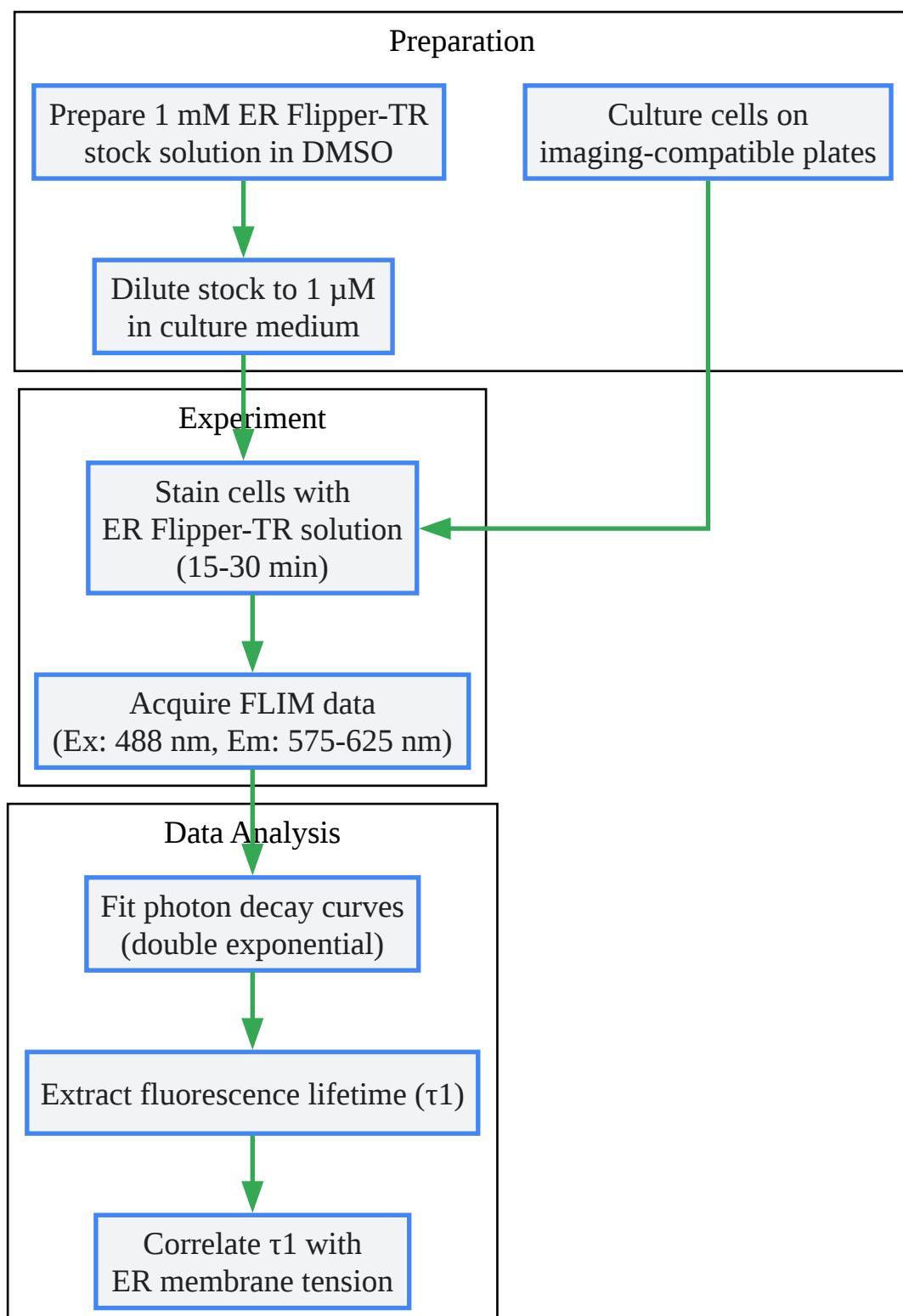
Data Analysis

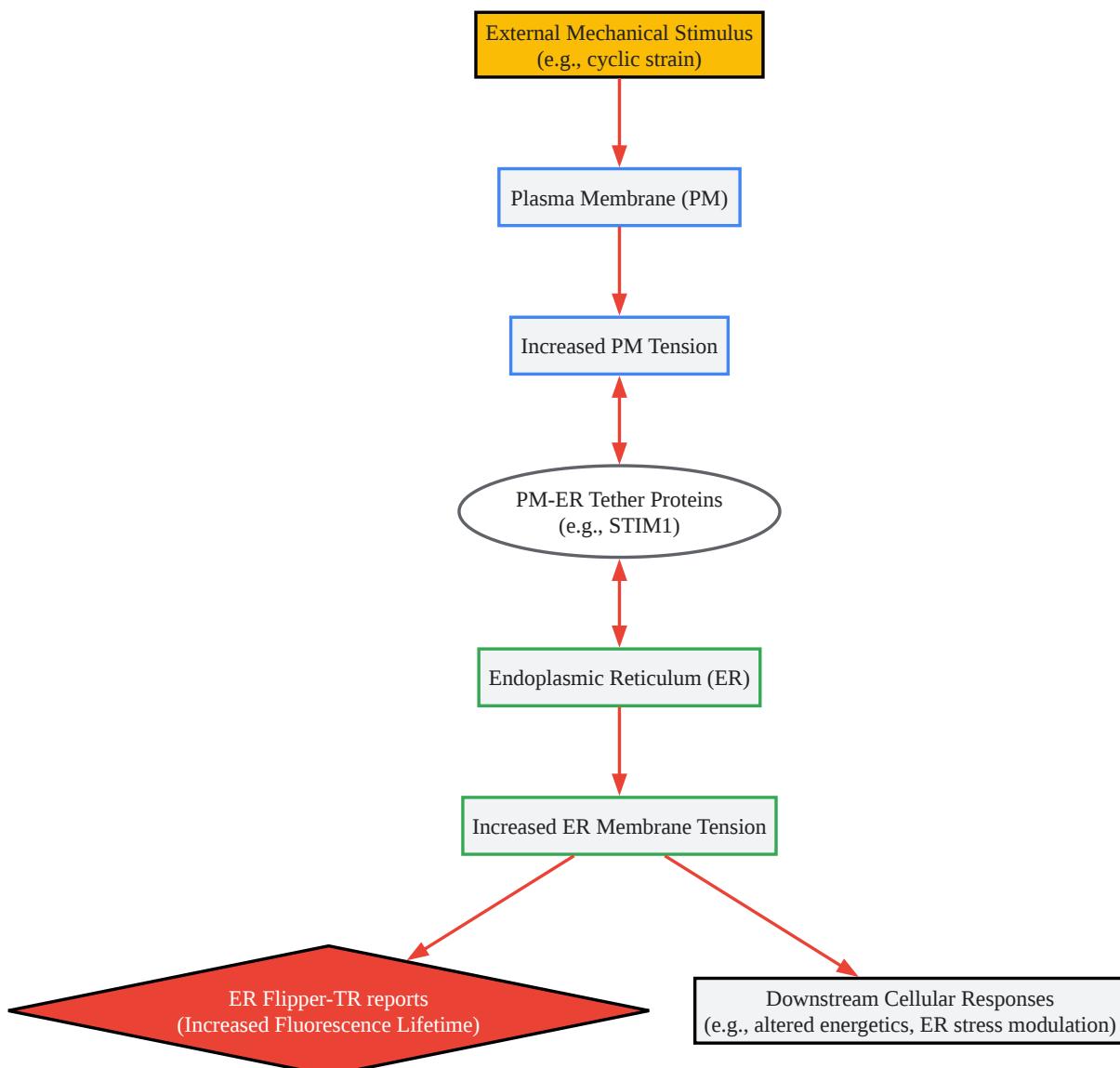
- The acquired photon histograms from a region of interest (ROI) or individual pixels are fitted with a double-exponential decay function to extract two lifetime components, τ_1 and τ_2 .[1]
- The longer lifetime component (τ_1), which has the higher amplitude, is used to report on membrane tension.[1]
- An increase in the value of τ_1 corresponds to an increase in ER membrane tension.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps for using ER Flipper-TR in a live-cell imaging experiment.



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